4-(3-Ethenylphenyl)oxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Ethenylphenyl)oxolan-3-one is an organic compound with the molecular formula C12H12O2 It is a cyclic oxygenated hydrocarbon, specifically an oxolanone derivative, which features a phenyl group substituted with an ethenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethenylphenyl)oxolan-3-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethenylphenylmagnesium bromide with ethyl oxalyl chloride, followed by cyclization to form the oxolanone ring. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethenylphenyl)oxolan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolanone ring to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Ethenylphenyl)oxolan-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(3-Ethenylphenyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Oxolan-3-one: A simpler oxolanone derivative without the phenyl and ethenyl substituents.
4-Phenyl-oxolan-3-one: Similar structure but lacks the ethenyl group.
3-Ethenylphenyl derivatives: Compounds with similar aromatic substitution patterns but different functional groups.
Uniqueness
4-(3-Ethenylphenyl)oxolan-3-one is unique due to the presence of both the oxolanone ring and the ethenyl-substituted phenyl group
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(3-ethenylphenyl)oxolan-3-one |
InChI |
InChI=1S/C12H12O2/c1-2-9-4-3-5-10(6-9)11-7-14-8-12(11)13/h2-6,11H,1,7-8H2 |
InChI Key |
CWWNUZBRUSVQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2COCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.